

fundamental chemical properties of indium metal

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An In-Depth Technical Guide to the Fundamental Chemical Properties of **Indium** Metal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium (In) is a post-transition metal located in Group 13 of the periodic table, with atomic number 49.[1] Discovered in 1863 by Ferdinand Reich and Hieronymus Theodor Richter, it was named for the distinct indigo blue line in its atomic spectrum.[1] **Indium** is a soft, silvery-white, and highly ductile metal with a brilliant luster.[2][3] It is primarily recovered as a by-product from the processing of zinc ores.[4][5] While not abundant in nature, its unique combination of physical and chemical properties—including its low melting point, ability to wet glass, and the semiconductor characteristics of its compounds—makes it an indispensable element in modern high-tech industries.[2][3][5]

This guide provides a comprehensive overview of the core chemical properties of **indium** metal, tailored for professionals in research, scientific, and drug development fields. It summarizes key quantitative data, outlines experimental protocols for characterization, and visualizes fundamental chemical relationships.

Atomic and Physical Properties

Indium's properties are largely intermediate between its neighbors in Group 13, gallium and thallium.[1] It is exceptionally soft (Mohs hardness of 1.2), capable of being cut with a knife.[1]

A peculiar characteristic is the emission of a high-pitched "cry" when the pure metal is bent, a phenomenon attributed to crystal twinning.[\[2\]](#)[\[3\]](#)

Table 1: Atomic and Physical Properties of **Indium**

Property	Value	References
Atomic Number	49	[5]
Atomic Weight	114.818 u	[5]
Phase at STP	Solid	[1]
Melting Point	156.60 °C (429.75 K)	[1] [6]
Boiling Point	2072 °C (2345 K)	[1] [6]
Density (at 20°C)	7.31 g/cm ³	[3] [6]
Mohs Hardness	1.2	[1]

| Crystal Structure | Body-Centered Tetragonal |[\[6\]](#) |

Electronic and Electrochemical Properties

Indium has three valence electrons in its outer shell.[\[5\]](#) It most commonly exhibits a +3 oxidation state in its compounds, though a +1 state is also known due to the inert pair effect.[\[3\]](#) [\[6\]](#) The +3 state is generally more stable.[\[4\]](#) Compounds in the +1 state, while less common, are powerful reducing agents.[\[1\]](#)

Table 2: Electronic and Electrochemical Properties of **Indium**

Property	Value	References
Electron Configuration	[Kr] 4d ¹⁰ 5s ² 5p ¹	[7]
Electronegativity (Pauling)	1.78	[4][8]
Ionic Radius (In ³⁺)	81 pm	[4]
1st Ionization Energy	558.3 kJ/mol	
2nd Ionization Energy	1820.7 kJ/mol	
3rd Ionization Energy	2704 kJ/mol	
Standard Electrode Potential (In ³⁺ /In)	-0.338 V	[1]

| Standard Electrode Potential (In⁺/In) | -0.14 V |[1] |

Chemical Reactivity

Indium metal is stable in air and water at room temperature.[6][9] This stability is due to the formation of a thin, passivating layer of **indium(III)** oxide (In₂O₃) on its surface, which protects the underlying metal from further oxidation.[10]

- Reaction with Air: **Indium** is unaffected by air at ordinary temperatures.[3] When heated to red heat, it ignites and burns with a characteristic blue-violet flame to form yellow **indium(III)** oxide (In₂O₃).[3][6]
- Reaction with Water: **Indium** metal does not react with water under normal conditions.[1][9]
- Reaction with Acids: The metal readily dissolves in mineral acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), to form **indium(III)** salts and liberate hydrogen gas.[2][6][11]
- Reaction with Halogens: **Indium** reacts vigorously with halogens (F₂, Cl₂, Br₂, I₂) upon heating to form the corresponding **indium(III)** halides (e.g., InCl₃, InBr₃).[1][12]
- Reaction with Bases: Unlike its lighter homologs aluminum and gallium, **indium** is insoluble in aqueous alkaline solutions, showcasing only slight amphoteric character.[1][9][13]

Fig. 1: Chemical reactivity pathways of **indium** metal.

Principal Compounds of Indium

Indium forms a variety of compounds, primarily in the +3 oxidation state. These compounds are critical to its application in the semiconductor and electronics industries.

- **Indium(III) Oxide** (In_2O_3): A stable, yellow, amphoteric oxide that is insoluble in water but dissolves in acids.[3][14] When doped with tin, it forms **Indium Tin Oxide** (ITO), a transparent conductive material essential for manufacturing touch screens, LCDs, and solar cells.[2][15]
- **Indium Nitride** (InN): A semiconductor material with a small direct bandgap and high electron mobility, making it promising for high-frequency electronics and near-infrared optoelectronics. [16] Its synthesis can be challenging due to low thermal stability.[16]
- **Indium Phosphide** (InP) and **Indium Antimonide** (InSb): These are important semiconductors used in high-power and high-frequency electronics and infrared detectors.[2][15]
- **Organoindium Compounds**: This class of compounds contains **indium**-carbon bonds, with trimethyl**indium** (InMe_3) being a key precursor for the synthesis of **indium**-containing semiconductors via Metalorganic Vapour Phase Epitaxy (MOVPE). Organo**indium** reagents are also gaining interest in organic synthesis.[17]

Fig. 2: Logical flow from properties to applications of **Indium Tin Oxide** (ITO).

Isotopes of Indium

Natural **indium** is composed of two primordial nuclides: one stable and one very long-lived radioisotope.[3][18] In addition, numerous synthetic radioisotopes have been characterized, some of which have important medical applications.[18]

Table 3: Naturally Occurring and Key Radioisotopes of **Indium**

Isotope	Natural Abundance (%)	Half-life	Decay Mode	Medical/Research Applications	References
¹¹³ In	4.29%	Stable	-	Precursor for producing other radioisotopes.	[3] [18]
¹¹⁵ In	95.71%	4.41 x 10 ¹⁴ years	β ⁻	Geological research; studies of energy emissions in nuclear reactors.	[3] [18]

| ¹¹¹In | Synthetic | 2.80 days | Electron Capture (ε) | Used in nuclear imaging as a radiotracer for labeling proteins and white blood cells to detect tumors and infections. |[\[18\]](#) |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of **indium** and its compounds.

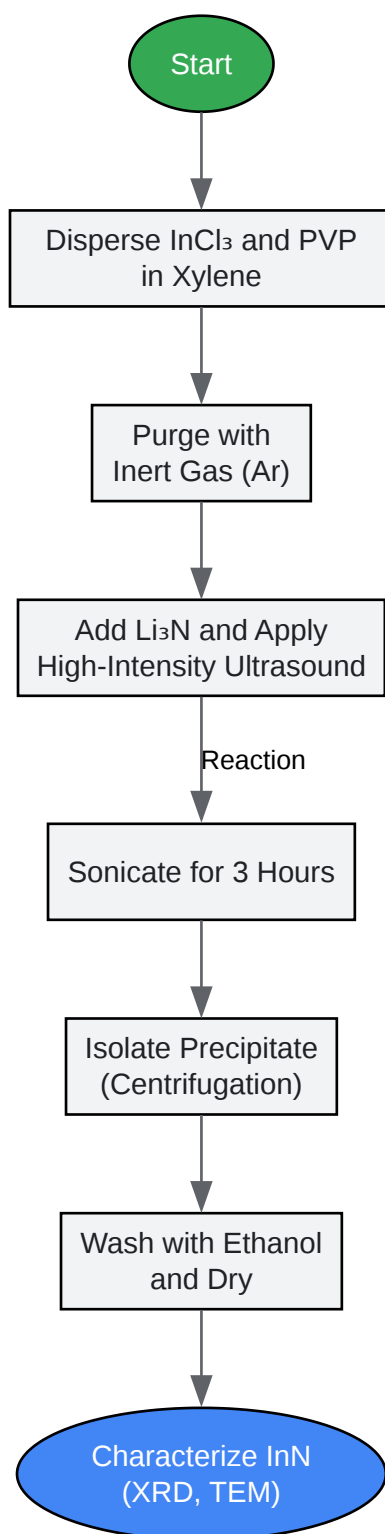
Protocol: Sonochemical Synthesis of Indium Nitride (InN) Nanoparticles

This protocol is based on the method described for a low-cost and rapid synthesis of InN nanoparticles using ultrasound.[\[16\]](#)

- Objective: To synthesize InN nanoparticles via the sonochemical reaction of **Indium(III)** chloride and Lithium nitride.

- Materials:
 - **Indium(III) chloride** (InCl_3 , 440 mg, 1.98 mmol)
 - Lithium nitride (Li_3N)
 - Polyvinylpyrrolidone (PVP, 4 mg, 0.036 mmol)
 - Xylene (50 mL, reaction solvent)
 - High-intensity ultrasonic probe
 - Reaction vessel (e.g., three-necked flask)
 - Inert atmosphere (e.g., Argon)
- Methodology:
 - Dispersion: Disperse 4 mg of PVP and 440 mg of InCl_3 into 50 mL of xylene in the reaction vessel. Stir the mixture to ensure homogeneity.^[2]
 - Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon) to remove oxygen and moisture.
 - Sonication: Insert the ultrasonic probe into the solution. Apply high-intensity ultrasound to the mixture.
 - Reactant Addition: While under sonication, add Li_3N to the vessel. The molar ratio should be stoichiometric according to the reaction: $\text{InCl}_3 + \text{Li}_3\text{N} \rightarrow \text{InN} + 3\text{LiCl}$.
 - Reaction: Continue sonication for a total of 3 hours. The acoustic cavitation induced by the ultrasound provides the energy for the reaction to proceed at a relatively low temperature.^[16]
 - Product Isolation: After the reaction is complete, the resulting black precipitate (InN nanoparticles) is isolated. This is typically done by centrifugation.

- Washing and Drying: Wash the precipitate multiple times with a suitable solvent (e.g., ethanol) to remove unreacted precursors and by-products (LiCl). Dry the final product under vacuum.
- Characterization: The synthesized InN nanoparticles can be characterized using X-ray Diffraction (XRD) to confirm the crystal structure and Transmission Electron Microscopy (TEM) to analyze morphology and particle size.[\[2\]](#)



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Fig. 3: Experimental workflow for the sonochemical synthesis of InN nanoparticles.

Protocol: Deposition of Indium Oxide Thin Films via DC Magnetron Sputtering

This protocol describes a general method for depositing In_2O_3 thin films, a process widely used in the electronics industry.[\[11\]](#)

- Objective: To deposit a thin film of **Indium** Oxide on a substrate using reactive DC magnetron sputtering.
- Materials & Equipment:
 - DC Magnetron Sputtering System
 - High-purity **Indium** target (e.g., 99.99%)
 - Substrate (e.g., Silicon wafer, glass)
 - Process gases: Argon (Ar, inert) and Oxygen (O_2 , reactive)
 - Mass flow controllers
- Methodology:
 - Substrate Preparation: Thoroughly clean the substrate to remove any surface contaminants. For a PET substrate, this may involve ultrasonic degreasing in a detergent solution, rinsing with deionized water, and drying with N_2 gas.
 - Chamber Evacuation: Place the substrate and the **indium** target into the sputtering chamber. Evacuate the chamber to a high vacuum (e.g., $< 5 \times 10^{-5}$ torr) to minimize impurities.
 - Process Gas Introduction: Introduce argon and oxygen into the chamber using mass flow controllers. The relative partial pressure of oxygen is a critical parameter influencing the film's properties and is typically varied (e.g., 10% to 30%).[\[11\]](#) Maintain a constant total gas pressure (e.g., 0.8 Pa).[\[11\]](#)

- Target Pre-sputtering: Ignite the plasma and sputter the **indium** target for a period (e.g., 10 minutes) with a shutter protecting the substrate. This cleans the target surface.
- Deposition: Open the shutter to begin depositing the film onto the substrate. A constant DC power is applied to the target (e.g., 75 W).[11] The **indium** atoms are sputtered from the target and react with the oxygen in the plasma to form In_2O_3 on the substrate surface.
- Post-Deposition: Once the desired film thickness is achieved, turn off the power and gas flow. Allow the substrate to cool before venting the chamber and removing the sample.
- Annealing (Optional): Post-deposition annealing in a controlled atmosphere (e.g., vacuum, nitrogen) can be performed to improve crystallinity and modify the film's structural and electrical properties.[11]

Protocol: Characterization of Indium Redox Behavior via Cyclic Voltammetry

This protocol outlines a general procedure for studying the electrochemical properties of **indium** ions in solution, based on common electrochemical practices.[1][4][6]

- Objective: To determine the reduction and oxidation potentials of In^{3+} ions in an aqueous electrolyte.
- Equipment:
 - Potentiostat
 - Three-electrode electrochemical cell
 - Working Electrode (e.g., Glassy Carbon, Titanium, or Platinum)[1][3]
 - Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
 - Counter Electrode (e.g., Platinum wire or graphite rod)
- Electrolyte Preparation:

- Prepare an aqueous solution containing an **indium** salt, such as **Indium(III) sulfate** ($\text{In}_2(\text{SO}_4)_3$, e.g., 0.03-0.06 M).[\[4\]](#)[\[6\]](#)
- Add a supporting electrolyte to increase conductivity, such as Sodium sulfate (Na_2SO_4 , e.g., 0.07 M).[\[4\]](#)[\[6\]](#)
- Adjust the pH to a desired value (e.g., 2.5) using an appropriate acid (e.g., H_2SO_4) to prevent hydrolysis of In^{3+} ions.[\[1\]](#)
- Methodology:
 - Cell Assembly: Assemble the three-electrode cell. The working, reference, and counter electrodes are immersed in the electrolyte solution. Ensure the reference electrode tip is positioned close to the working electrode surface.
 - Deaeration: Bubble an inert gas (e.g., Nitrogen or Argon) through the electrolyte for 15-30 minutes to remove dissolved oxygen, which can interfere with the measurement. Stop bubbling before starting the scan.
 - Cyclic Voltammetry Scan:
 - Set the initial and vertex potentials on the potentiostat. For **indium**, a scan might start at a potential where no reaction occurs (e.g., +0.1 V), scan towards negative potentials to induce reduction (e.g., -1.8 V), and then reverse the scan back to the starting potential.[\[4\]](#)
 - Set the scan rate (e.g., 10-100 mV/s).[\[4\]](#)[\[18\]](#)
 - Initiate the scan. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.
 - Data Analysis: The resulting plot of current vs. potential is called a cyclic voltammogram.
 - The cathodic peak corresponds to the reduction of In^{3+} to In metal ($\text{In}^{3+} + 3\text{e}^- \rightarrow \text{In}$).
 - The anodic peak on the reverse scan corresponds to the oxidation (stripping) of the deposited In metal back to In^{3+} ($\text{In} \rightarrow \text{In}^{3+} + 3\text{e}^-$).

- The peak potentials and peak currents provide information about the thermodynamics (standard potential) and kinetics of the electrode reaction. The process for **indium** is typically found to be irreversible.[1][6]

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